2,4-Dichloro-N'-[(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide
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Overview
Description
2,4-Dichloro-N’-[(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes dichlorobenzene and pyrrole moieties, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N’-[(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of the hydrazide: The reaction begins with the condensation of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form 2,4-dichlorobenzohydrazide.
Synthesis of the pyrrole derivative: Separately, 3,5-dimethylphenylacetylene undergoes cyclization to form the pyrrole derivative.
Condensation reaction: The final step involves the condensation of the pyrrole derivative with 2,4-dichlorobenzohydrazide under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N’-[(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorobenzene moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
2,4-Dichloro-N’-[(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N’-[(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N’-[(E)-[4-(3-fluoropropoxy)phenyl]methylidene]benzohydrazide
- 2,4-Dichloro-N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide
Uniqueness
2,4-Dichloro-N’-[(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide is unique due to its specific combination of dichlorobenzene and pyrrole moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C22H21Cl2N3O |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[(E)-[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H21Cl2N3O/c1-13-7-14(2)9-19(8-13)27-15(3)10-17(16(27)4)12-25-26-22(28)20-6-5-18(23)11-21(20)24/h5-12H,1-4H3,(H,26,28)/b25-12+ |
InChI Key |
OZNSABHUUJHGFM-BRJLIKDPSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=C2C)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=C2C)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl)C)C |
Origin of Product |
United States |
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